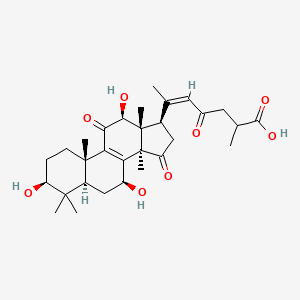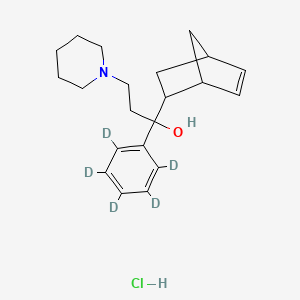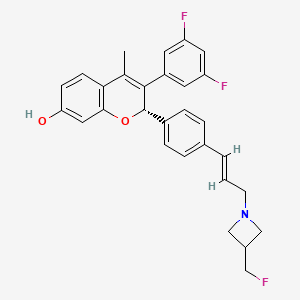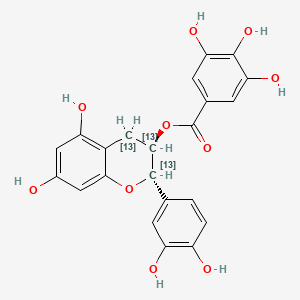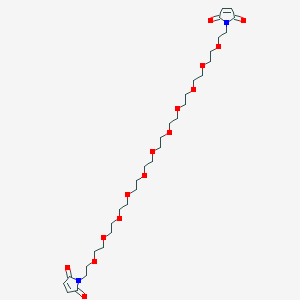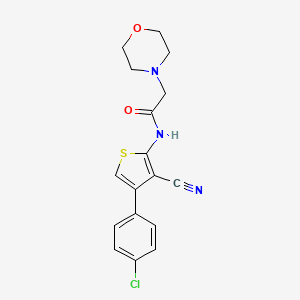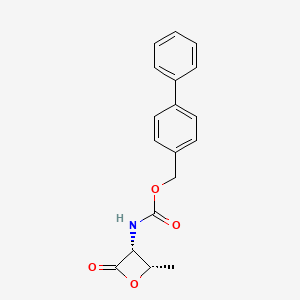
Naaa-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naaa-IN-1 is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase that preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide and oleoylethanolamide . This compound has shown significant potential in the research of inflammation and pain due to its ability to inhibit NAAA with an IC50 of 7 nM .
Méthodes De Préparation
The synthesis of Naaa-IN-1 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing advanced purification techniques to meet the required standards .
Analyse Des Réactions Chimiques
Naaa-IN-1 undergoes various chemical reactions, including hydrolysis and substitution reactions. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts that facilitate the hydrolysis of biolipids . The major products formed from these reactions are palmitoylethanolamide and oleoylethanolamide, which are hydrolyzed by NAAA .
Applications De Recherche Scientifique
Naaa-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of NAAA and its effects on biolipid hydrolysis . In biology, it is employed in research on inflammation and pain, as it has shown potential in reducing neuroinflammation and promoting neuroprotection . In medicine, this compound is being investigated for its therapeutic potential in treating conditions like psoriasis and neurodegenerative diseases . Additionally, it has industrial applications in the development of new anti-inflammatory and analgesic agents .
Mécanisme D'action
Naaa-IN-1 exerts its effects by inhibiting N-acylethanolamine-hydrolyzing acid amidase, which is responsible for the hydrolysis of palmitoylethanolamide and oleoylethanolamide . By inhibiting this enzyme, this compound increases the levels of these biolipids, which have anti-inflammatory and analgesic properties . The molecular targets involved include the active site of NAAA, where this compound binds and prevents the enzyme from catalyzing the hydrolysis reaction .
Comparaison Avec Des Composés Similaires
Naaa-IN-1 is unique in its high selectivity and potency as an NAAA inhibitor. Similar compounds include other NAAA inhibitors like ARN077 and F96, which also target the hydrolysis of palmitoylethanolamide and oleoylethanolamide . this compound stands out due to its lower IC50 value, indicating higher potency .
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
(4-phenylphenyl)methyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |
InChI |
InChI=1S/C18H17NO4/c1-12-16(17(20)23-12)19-18(21)22-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,19,21)/t12-,16+/m0/s1 |
Clé InChI |
MFQATLPMLVIJGV-BLLLJJGKSA-N |
SMILES isomérique |
C[C@H]1[C@H](C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1C(C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
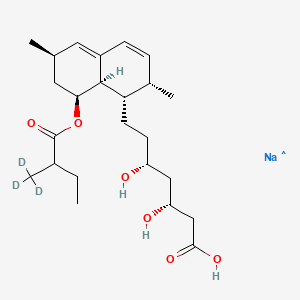
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
